

2-(4-Fluorobenzyl)cyclohexanone CAS number and structure

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Compound of Interest

Compound Name: 2-(4-Fluorobenzyl)cyclohexanone

Cat. No.: B2886940

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Technical Guide: 2-(4-Fluorobenzyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide for **2-(4-Fluorobenzyl)cyclohexanone** is a theoretical compilation based on established chemical principles and data available for analogous compounds. As of the latest literature search, a specific CAS number and dedicated experimental data for this exact molecule are not readily available in public databases. Therefore, the information presented herein, including protocols and properties, should be considered predictive and serve as a foundation for further experimental investigation.

Introduction

2-(4-Fluorobenzyl)cyclohexanone is a substituted cyclic ketone of interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclohexanone core and a fluorinated benzyl moiety, suggests potential for biological activity. The presence of the fluorine atom can significantly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets. This document provides a theoretical framework for the synthesis, characterization, and potential properties of **2-(4-Fluorobenzyl)cyclohexanone**.

Chemical Structure and Properties

The proposed structure of **2-(4-Fluorobenzyl)cyclohexanone** consists of a cyclohexanone ring substituted at the alpha-position with a 4-fluorobenzyl group.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C ₁₃ H ₁₅ FO
Molecular Weight	206.26 g/mol
Appearance	Colorless to pale yellow oil (predicted)
Boiling Point	Not available
Melting Point	Not available
Solubility	Soluble in organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water (predicted)

Proposed Synthesis: α -Alkylation of Cyclohexanone

A common and effective method for the synthesis of 2-substituted cyclohexanones is the alkylation of a cyclohexanone enolate with an appropriate alkyl halide. The proposed synthesis of **2-(4-Fluorobenzyl)cyclohexanone** would involve the reaction of a cyclohexanone enolate with 4-fluorobenzyl bromide.

Experimental Protocol: Synthesis via Enolate Alkylation

Materials:

- Cyclohexanone
- Lithium diisopropylamide (LDA) solution in THF
- 4-Fluorobenzyl bromide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Enolate Formation: To a solution of diisopropylamine in anhydrous THF cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to generate LDA in situ. After stirring for 30 minutes, add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C. Allow the mixture to stir for 1-2 hours to ensure complete formation of the lithium enolate.
- Alkylation: To the enolate solution at -78 °C, add a solution of 4-fluorobenzyl bromide in anhydrous THF dropwise. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **2-(4-Fluorobenzyl)cyclohexanone**.

Alternative Method: Stork Enamine Synthesis

An alternative approach involves the Stork enamine synthesis, which can offer milder reaction conditions and improved regioselectivity.

Procedure Outline:

- Enamine Formation: React cyclohexanone with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst with azeotropic removal of water to form the corresponding

enamine.

- Alkylation: Treat the purified enamine with 4-fluorobenzyl bromide. This SN2 reaction results in the formation of an iminium salt.
- Hydrolysis: Hydrolyze the iminium salt with aqueous acid to yield the desired **2-(4-Fluorobenzyl)cyclohexanone**.

Proposed Analytical Characterization

The structure of the synthesized **2-(4-Fluorobenzyl)cyclohexanone** would be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Signals corresponding to the protons of the cyclohexanone ring, the benzylic methylene protons, and the aromatic protons of the 4-fluorophenyl group. The benzylic protons would likely appear as a multiplet.
¹³ C NMR	A signal for the carbonyl carbon (~210 ppm), signals for the carbons of the cyclohexanone ring, a signal for the benzylic carbon, and signals for the aromatic carbons, including characteristic C-F coupling.
IR	A strong absorption band for the carbonyl (C=O) stretch around 1710 cm ⁻¹ . Bands corresponding to C-H and C-F stretching.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Research and Drug Development

Substituted cyclohexanones are versatile scaffolds in medicinal chemistry. The introduction of a 4-fluorobenzyl group can modulate the lipophilicity and metabolic stability of the molecule. This compound could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anti-inflammatory, anti-cancer, or anti-microbial agents.

Visualizations

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **2-(4-Fluorobenzyl)cyclohexanone**.

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